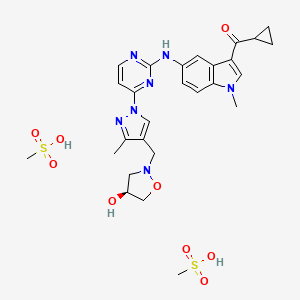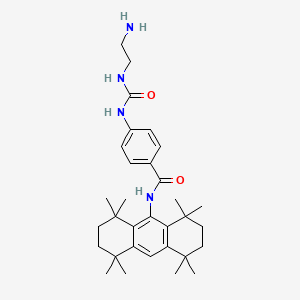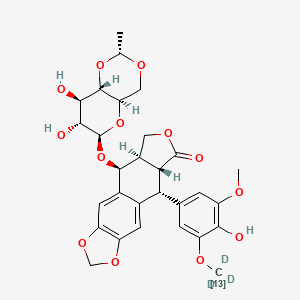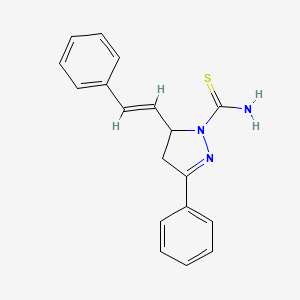
Egfr-IN-67
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-67 is a novel inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has shown significant potential in targeting EGFR mutations, which are commonly associated with various cancers, particularly non-small cell lung cancer (NSCLC). The development of this compound aims to overcome resistance mechanisms that limit the efficacy of first-generation EGFR inhibitors .
Méthodes De Préparation
The synthesis of Egfr-IN-67 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the use of specific reagents and catalysts to construct the core molecular framework.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency, purity, and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Egfr-IN-67 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify specific functional groups within the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to introduce or modify hydrogen atoms within the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound.
Applications De Recherche Scientifique
Egfr-IN-67 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of EGFR inhibitors.
Biology: this compound is used to investigate the biological pathways and mechanisms involved in EGFR signaling.
Industry: This compound can be used in the development of new drugs and therapeutic strategies targeting EGFR.
Mécanisme D'action
Egfr-IN-67 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include the ATP-binding site of the EGFR enzyme, where it competes with ATP to block kinase activity . This inhibition leads to the suppression of tumor growth and proliferation in cancers with EGFR mutations.
Comparaison Avec Des Composés Similaires
Egfr-IN-67 is compared with other similar compounds, such as:
Erlotinib: Another first-generation EGFR inhibitor with similar mechanisms but different pharmacokinetic properties.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations like T790M, similar to this compound.
This compound is unique in its ability to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors, making it a promising candidate for treating resistant forms of cancer .
Propriétés
Formule moléculaire |
C18H17N3S |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
5-phenyl-3-[(E)-2-phenylethenyl]-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C18H17N3S/c19-18(22)21-16(12-11-14-7-3-1-4-8-14)13-17(20-21)15-9-5-2-6-10-15/h1-12,16H,13H2,(H2,19,22)/b12-11+ |
Clé InChI |
DVEFZLZUDQXPCI-VAWYXSNFSA-N |
SMILES isomérique |
C1C(N(N=C1C2=CC=CC=C2)C(=S)N)/C=C/C3=CC=CC=C3 |
SMILES canonique |
C1C(N(N=C1C2=CC=CC=C2)C(=S)N)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


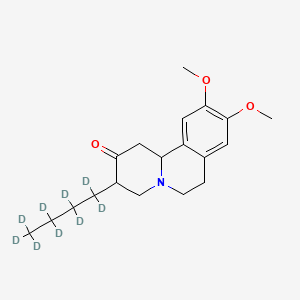

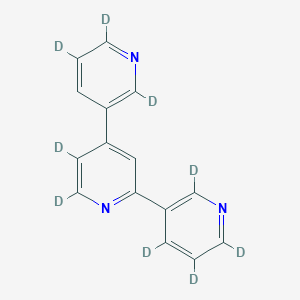
![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)

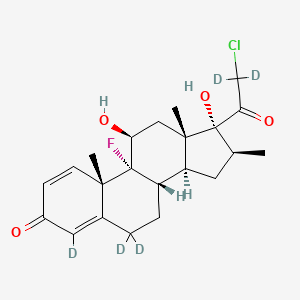
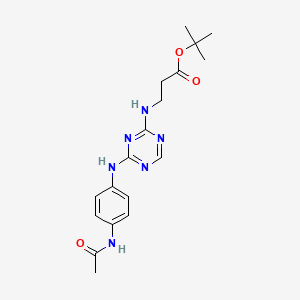
![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B12414709.png)

